

Introduction: The Imperative for Rigorous Purity Asses

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Compound of Interest

Compound Name: 4-Iodo-3-nitro-1-propyl-1H-pyrazole
CAS No.: 1354704-96-3
Cat. No.: B3047152

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4-Iodo-3-nitro-1-propyl-1H-pyrazole is a highly functionalized heterocyclic compound with potential applications in pharmaceutical and agrochemical. The molecule, substituted with both a nitro group and a propyl chain, creates a unique electronic and steric environment, making it a valuable building block in medicine. This molecule is synthetically useful but also presents significant challenges in controlling its purity. Undesired isomers, starting materials, by-products, and biological activity, toxicity, and the reproducibility of downstream applications.

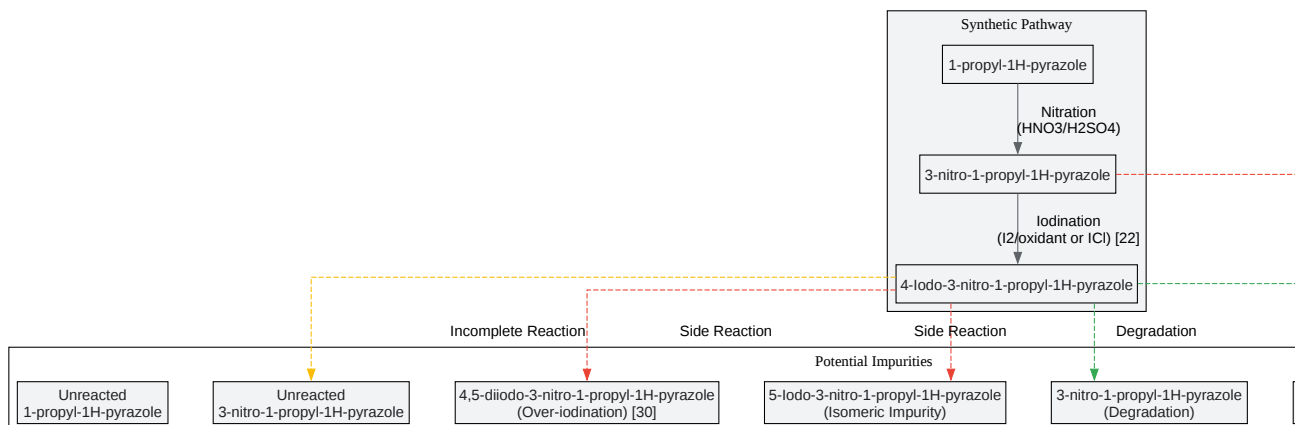
This guide provides a comprehensive framework for the purity analysis of **4-Iodo-3-nitro-1-propyl-1H-pyrazole**. We will move beyond a simple recitation of the rationale behind the analytical strategy. This document is designed for researchers, quality control analysts, and drug development professionals who care about the quality and integrity of this complex molecule.

Molecular Profile and Anticipated Impurities

A deep understanding of the synthetic pathway is paramount to anticipating potential impurities. While multiple synthetic routes are possible, a common route involves the N-propylation of 4-iodo-3-nitropyrazole. A plausible synthesis for **4-Iodo-3-nitro-1-propyl-1H-pyrazole** could involve the N-propylation of 4-iodo-3-nitropyrazole or the iodination of 4-propyl-3-nitropyrazole, which introduces a unique set of potential impurities.

Proposed Synthetic Pathway and Potential Impurities

The following diagram illustrates a likely synthetic route and the points at which key impurities may be introduced.

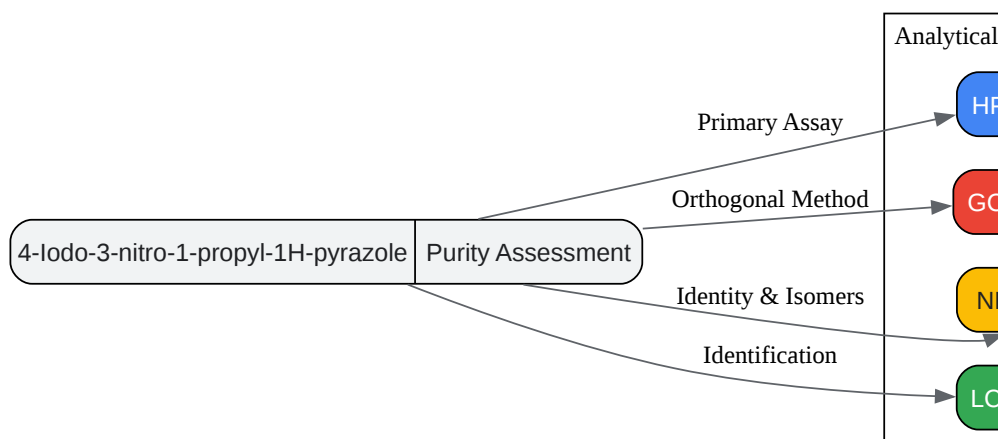


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Caption: Proposed synthetic pathway and potential process-related impurities.

A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can fully elucidate the purity profile of a complex molecule like **4-Iodo-3-nitro-1-propyl-1H-pyrazole**. A holistic and orthogonal provides a unique piece of the puzzle.



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Caption: Orthogonal analytical workflow for purity determination.

Chromatographic Purity: Reverse-Phase HPLC/UPLC

The workhorse for purity determination is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on hydrophobicity. For **1H-pyrazole**, a C18 stationary phase is an excellent starting point.

Experimental Protocol: RP-HPLC Method

- System Preparation:
 - HPLC System: A quaternary or binary HPLC or UPLC system with a UV/PDA detector.
 - Column: C18, 2.1 x 100 mm, 1.8 μm (for UPLC) or C18, 4.6 x 150 mm, 3.5 μm (for HPLC).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.[4]
- Sample Preparation:
 - Standard Stock Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a
 - Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
- Chromatographic Conditions:

Parameter	Recommended Value	Rationale
Flow Rate	0.4 mL/min (UPLC) or 1.0 mL/min (HPLC)	To ensure optimal
Column Temp.	35 °C	For improved peak
Injection Vol.	2 μL (UPLC) or 10 μL (HPLC)	
Detection	275 nm (PDA: 200-400 nm)	Based on the typic
Gradient	0-1 min: 30% B, 1-15 min: 30-90% B, 15-17 min: 90% B, 17.1-20 min: 30% B	A gradient is neces

- Data Analysis:
 - Calculate the purity of the main peak using the area percent method.
 - Identify and quantify any impurities against the main peak or a qualified impurity standard.

System Suitability

Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.

Parameter	Acceptance Criteria
Tailing Factor (Main Peak)	0.8 - 1.5
Theoretical Plates (Main Peak)	> 5000
%RSD of Peak Area (n=5)	< 2.0%
%RSD of Retention Time (n=5)	< 1.0%

Volatile and Semi-Volatile Impurities: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential orthogonal technique, particularly for identifying volatile or semi-volatile impurities residual solvents or certain non-polar by-products.[5]

Experimental Protocol: GC-MS Method

- System Preparation:
 - GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or TOF).
 - Column: DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness (or equivalent).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Sample Preparation:
 - Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
- Instrumental Conditions:

Parameter	Recommended Value	Rationale
Inlet Temperature	280 °C	To ensure complete
Injection Mode	Split (50:1)	To avoid overloading
Oven Program	50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min	A wide temperature
MS Source Temp.	230 °C	
MS Quad Temp.	150 °C	
Scan Range	35 - 500 amu	To cover the mass

Structural Confirmation and Isomeric Purity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure confirmation and for identifying and quantifying isomers result in a unique set of chemical shifts and coupling constants in both ^1H and ^{13}C NMR spectra.[8]

- ^1H NMR: The proton on the pyrazole ring (at the C5 position) will have a characteristic chemical shift. The propyl group will show distinct signals (triiodo-3-nitro isomer, would exhibit a different chemical shift for the pyrazole proton).
- ^{13}C NMR: The number of signals will confirm the number of unique carbon atoms. The chemical shifts of the carbons directly attached to the iodine
- 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals, confirming the connectivity of

Mass Confirmation and Impurity Identification: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass identification capabilities of MS. Using the directed into a mass spectrometer to:

- Confirm the Molecular Weight: The mass of the main peak should correspond to the expected molecular weight of **4-iodo-3-nitro-1-propyl-1H-pyr**
- Identify Unknown Impurities: The mass of impurity peaks can provide crucial clues to their identity, which can then be confirmed by fragmentation of impurity standard.

Summary of Potential Impurities and Analytical Approach

Impurity Name	Potential Origin	Primary Analytic
1-propyl-1H-pyrazole	Unreacted Starting Material	GC-MS, HPLC
3-nitro-1-propyl-1H-pyrazole	Unreacted Intermediate	HPLC, LC-MS
5-nitro-1-propyl-1H-pyrazole	Isomer from Nitration	HPLC, NMR
5-Iodo-3-nitro-1-propyl-1H-pyrazole	Isomer from Iodination	HPLC, NMR, LC-MS
4,5-diiodo-3-nitro-1-propyl-1H-pyrazole	Over-iodination	HPLC, LC-MS
4-Iodo-1-propyl-1H-pyrazole	Degradation (Denitration)	HPLC, LC-MS, GC
N-Nitrosamines	Side reaction with nitrite sources ^[10]	Specialized LC-MS

Conclusion

The purity analysis of **4-Iodo-3-nitro-1-propyl-1H-pyrazole** demands a scientifically rigorous, multi-faceted approach. Relying on a single analytical method for high-stakes research and development. By integrating orthogonal methods such as RP-HPLC for quantitative purity, GC-MS for volatile impurities, MS for mass identification, a comprehensive and trustworthy purity profile can be established. This guide provides the foundational protocols and the quality control strategy, ensuring the integrity and reliability of this important chemical entity.

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